molecular formula C13H11Cl2NO3S B1189986 Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B1189986
M. Wt: 332.2 g/mol
InChI Key: NBSMXPUVAZHUJR-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H11Cl2NO3S and its molecular weight is 332.2 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloroaniline with ethyl chloroacetate in the presence of a suitable base. The resulting compound is characterized by its thiophene ring structure and carboxylate group, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Cell Proliferation Inhibition : Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (related compound) was shown to significantly inhibit the proliferation of HL-60 leukemia cells with a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM. This effect was associated with apoptosis induction through caspase activation and changes in mitochondrial membrane potential .
  • Mechanism of Action : The mechanism involves the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), alongside increased intracellular calcium levels and reactive oxygen species (ROS) production .

Antimicrobial Activity

Compounds containing the thiophene moiety have also been studied for their antimicrobial properties:

  • Broad-Spectrum Activity : Similar derivatives have exhibited broad-spectrum antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.03 to 0.5 μg/mL .

Case Studies

  • Study on HL-60 Cells : A detailed analysis revealed that treatment with ethyl 2-anilino derivatives resulted in significant apoptotic effects in HL-60 cells. The study measured cell viability using MTT assays and assessed apoptotic markers through western blotting techniques .
  • Antifungal Evaluation : In another study focusing on related compounds, derivatives were tested against fungal strains, showing promising results that warrant further investigation into their potential therapeutic applications .

Data Summary

Compound NameBiological ActivityIC50/EffectMechanism
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylateAnticancer23.5 µMApoptosis via caspase activation
Related Thiophene DerivativesAntifungalMIC: 0.03 - 0.5 μg/mLBroad-spectrum activity against fungi

Properties

Molecular Formula

C13H11Cl2NO3S

Molecular Weight

332.2 g/mol

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate

InChI

InChI=1S/C13H11Cl2NO3S/c1-2-19-13(18)11-10(17)6-20-12(11)16-9-4-3-7(14)5-8(9)15/h3-5,17H,2,6H2,1H3

InChI Key

NBSMXPUVAZHUJR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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